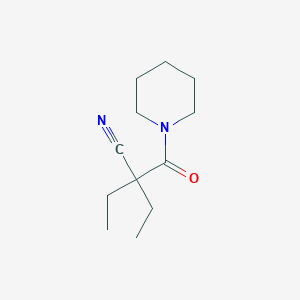
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The 1,3,4-oxadiazole core is known for its broad spectrum of biological activities, making it a significant motif in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of benzohydrazide with carboxylic acid using coupling agents like 1,1’-carbonyldiimidazole (CDI) and dehydrating agents such as triphenylphosphine . Another method includes the use of hydrazine and aldehydes to yield 3,5-disubstituted 1,2,4-oxadiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxadiazole ring, which can interact with different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted oxadiazole derivatives .
Scientific Research Applications
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . In industry, it is utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and interact with enzymes, leading to inhibition or activation of their activities. This compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,5-oxadiazole . These compounds share the oxadiazole core but differ in the position of the nitrogen and oxygen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets. This compound’s unique structure also contributes to its diverse range of applications in various fields .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-benzyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
BEQQNTOPOKMNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl [difluoro(4-formylphenyl)methyl]phosphonate](/img/structure/B8618841.png)








